5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O3S/c12-8-4-3-7(19-8)9(16)13-11-15-14-10(18-11)6-2-1-5-17-6/h1-5H,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGOAWBDISQYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330506 | |
| Record name | 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087804 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887885-27-0 | |
| Record name | 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions. The thiophene ring can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogenation and other substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or other oxygenated derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Antitumor Potential
The antitumor activity of 1,3,4-oxadiazole derivatives has been well-documented. The structure of 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide suggests that it may also exhibit similar antitumor properties. Research has demonstrated that modifications in the oxadiazole structure can enhance cytotoxic effects against cancer cell lines .
Anti-inflammatory Properties
Compounds with oxadiazole structures have been reported to possess anti-inflammatory effects. The presence of the thiophene moiety may further augment these effects by modulating inflammatory pathways, providing a dual-action mechanism for therapeutic applications .
Medicinal Chemistry Applications
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry:
Drug Design
This compound can serve as a lead structure for designing new drugs targeting bacterial infections and tumors. Its ability to interact with biological targets can be optimized through structural modifications to enhance potency and selectivity .
Development of Diagnostic Agents
Given its chemical properties, there is potential for this compound to be developed into diagnostic agents in imaging techniques or as markers in biochemical assays due to its specific binding capabilities with biomolecules .
Case Studies
Several studies have explored the efficacy of oxadiazole derivatives in various applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antithrombotic activity is attributed to its ability to inhibit certain enzymes involved in the coagulation pathway . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, synthesis, and biological activities.
Structural and Functional Group Comparison
Key Observations :
- The furan-2-yl substitution (target compound and LMM11) is associated with antifungal activity in LMM11, likely due to interactions with fungal thioredoxin reductase .
- Rivaroxaban exemplifies how structural variations (e.g., oxazolidinone and morpholino groups) shift bioactivity toward anticoagulation, highlighting the importance of heterocyclic modifications in target specificity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~311.7 | ~2.5 | Low (due to aromatic rings) |
| LMM11 | 485.5 | ~3.8 | Moderate (surfactant required) |
| Rivaroxaban | 435.9 | ~1.9 | High (due to morpholino group) |
| Compound 12 | 346.2 | ~3.2 | Low |
*LogP values estimated using fragment-based methods.
Implications :
Biological Activity
5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the furan group enhances its chemical reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including resistant strains of Neisseria gonorrhoeae . The compound works by inhibiting key enzymes involved in bacterial growth and cell wall synthesis, which is critical for maintaining bacterial integrity and function .
Anticancer Properties
The compound also demonstrates promising anticancer activity. Studies have tested its effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). In vitro assays revealed that it inhibits cell proliferation effectively, with some derivatives exhibiting IC50 values in the micromolar range . The mechanism appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .
The precise mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It targets specific enzymes in bacterial cells that are essential for metabolism and replication.
- Cell Cycle Interference : The compound disrupts the normal cell cycle in cancer cells, leading to apoptosis.
- Molecular Binding : Docking studies suggest strong binding affinity to target proteins involved in cellular pathways related to growth and survival .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy against multiple pathogens using disk diffusion methods. Results indicated significant inhibition zones against Staphylococcus aureus and Candida albicans , highlighting its potential as an antimicrobial agent .
- Anticancer Evaluation : A library of oxadiazole derivatives was synthesized and tested for antiproliferative activity. Among these, the compound exhibited notable cytotoxicity against HCT-116 and HeLa cell lines, with further analysis suggesting a mechanism involving topoisomerase I inhibition .
Data Summary
| Biological Activity | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Neisseria gonorrhoeae | Effective inhibition |
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Anticancer | HCT-116 | IC50 in micromolar range |
| Anticancer | HeLa | Cytotoxic effects observed |
Q & A
Basic Question: What are the established synthetic routes for 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential heterocyclic ring formation. Key steps include:
- Step 1: Preparation of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine via cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions (e.g., NaOH) .
- Step 2: Functionalization of the oxadiazole core with 5-chlorothiophene-2-carbonyl chloride via nucleophilic acyl substitution. Reaction optimization may involve solvent selection (e.g., dry DMF or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 oxadiazole:carbonyl chloride) to minimize side products .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Basic Question: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths, angles, and packing motifs. For example, thiophene-oxadiazole dihedral angles (e.g., ~10–15°) and Cl···π interactions can be analyzed to validate molecular geometry .
- NMR Spectroscopy: Key signals include:
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced Question: How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer contexts?
Methodological Answer:
- Antimicrobial Assays:
- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to known oxadiazole derivatives (e.g., MIC values in 8–64 µg/mL range) .
- Mechanistic Studies: Perform membrane permeability assays (SYTOX Green uptake) or enzyme inhibition (e.g., β-lactamase) to identify targets .
- Anticancer Screening:
Advanced Question: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?
Methodological Answer:
- DFT Calculations:
- Molecular Docking:
Advanced Question: How should researchers address contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
- Data Reconciliation Steps:
- Structural Validation: Re-examine NMR/X-ray data of disputed compounds to confirm purity and regiochemistry (e.g., oxadiazole vs. thiadiazole isomers) .
- Assay Standardization: Re-test compounds under uniform conditions (e.g., same cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from varying serum concentrations in cell media .
- SAR Analysis: Compare substituent effects (e.g., furan vs. phenyl groups) using published datasets to identify trends (e.g., electron-withdrawing groups enhance anticancer activity) .
Advanced Question: What strategies can elucidate the electrochemical properties of this compound for materials science applications?
Methodological Answer:
- Cyclic Voltammetry (CV): Perform in anhydrous acetonitrile with 0.1 M TBAPF₆. Look for reversible oxidation peaks (~1.2–1.5 V vs. Ag/Ag⁺) attributed to thiophene π-system and irreversible reductions (-0.8 to -1.2 V) from oxadiazole .
- Spectroelectrochemistry: Couple CV with UV-vis to track absorbance changes during redox events (e.g., π→π* transitions at 300–400 nm) .
- DFT-Predicted Properties: Calculate redox potentials using SMD solvation models and compare with experimental data to validate computational protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
